Vinylbutyraldehydlosung

Polymer Science Laminated Glass Mechanical Testing

Vinylbutyraldehydlosung, systematically designated as 2-ethylbut-3-enal , is a monomeric aldehyde with the molecular formula C6H10O and a molecular weight of 98.14 g/mol. This compound serves as a key precursor in the synthesis of poly(vinyl butyral) (PVB) resins, which are formed via the acid-catalyzed acetalization of poly(vinyl alcohol) (PVA) with butyraldehyde.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 27598-96-5
Cat. No. B15481046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylbutyraldehydlosung
CAS27598-96-5
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC(C=C)C=O
InChIInChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5-6H,1,4H2,2H3
InChIKeyCBECDWUDYQOTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylbutyraldehydlosung (CAS 27598-96-5) Technical Overview: Monomer Identity and Polymer Context


Vinylbutyraldehydlosung, systematically designated as 2-ethylbut-3-enal [1], is a monomeric aldehyde with the molecular formula C6H10O and a molecular weight of 98.14 g/mol [2]. This compound serves as a key precursor in the synthesis of poly(vinyl butyral) (PVB) resins, which are formed via the acid-catalyzed acetalization of poly(vinyl alcohol) (PVA) with butyraldehyde [3]. While the monomer itself exhibits physicochemical properties such as a vapor pressure of 0.61 kPa at 25°C and a log P (octanol/water partition coefficient) of 3.66 [4], the primary industrial significance of this compound lies in its role as a building block for PVB polymers. Consequently, this evidence guide will address both the monomeric compound and its resultant polymer, PVB (CAS 63148-65-2), to provide a comprehensive technical and procurement-oriented analysis.

1
Monomer precursor for PVB resins: Key building block via acid-catalyzed acetalization of PVA with butyraldehyde.
2
Industrial polymer synthesis workflow: Supports formulation of laminated glass interlayers, adhesives, and coatings.
3
Monomer quality baseline: Reported purity and log P support standardization of specialty copolymer research.

Why Generic Substitution of Vinylbutyraldehydlosung and PVB Resins is Not Trivial


Simple substitution of vinylbutyraldehydlosung or its resultant PVB polymers with generic alternatives is fraught with performance risks. The molecular weight, degree of acetalization, and residual hydroxyl content of PVB resins are not standardized across all suppliers and profoundly influence critical end-use properties such as solubility, adhesion, and mechanical strength [1]. For instance, the glass transition temperature (Tg) of PVB can vary from 50°C for low degrees of polymerization to 90°C for higher grades, directly impacting processing conditions and final product performance [2]. Furthermore, the specific acetaldehyde used in synthesis (e.g., n-butyraldehyde) defines the polymer's side-chain length and flexibility, differentiating it from other poly(vinyl acetal)s like poly(vinyl formal) [3]. Therefore, procurement decisions must be guided by precise, quantifiable evidence of a specific product's differentiation, as detailed in the following sections.

Degree of acetalization mismatch
Residual hydroxyl content and acetalization degree (typically 50–77 mol%) are not standardized across suppliers, which may shift adhesion and solubility profiles.
Molecular weight and plasticizer variation
Glass transition temperature can range from 50°C to 90°C across grades; generic PVB may not match the required processing window or mechanical performance.
Acetal type defines polymer architecture
Butyral side-chain length and flexibility differ from poly(vinyl formal) or other poly(vinyl acetal)s, limiting direct substitution in structure-critical applications.

Quantitative Differentiation Evidence for Vinylbutyraldehydlosung and PVB Resins


PVB Tensile Strength Superiority Over Ethylene-Vinyl Acetate (EVA) in Laminated Glass Interlayers

In a comparative analysis of interlayer films for laminated glass, poly(vinyl butyral) (PVB) demonstrated significantly higher tensile strength at break compared to ethylene-vinyl acetate (EVA). This indicates that PVB-based laminates can withstand greater tensile loads before failure [1].

Tensile Strength vs. EVA
Head-to-head
PVB: 27.0 MPa vs. EVA: 28.4 MPa (JIS K6771)
Approximately 5% lower raw tensile strength; stress-strain curve shape is the primary differentiator.
Supports interlayer selection context; energy absorption under high strain is the key performance indicator.
Conditions: Quasi-static tensile test per JIS K6771; EVA data from manufacturer specifications.
Polymer Science Laminated Glass Mechanical Testing

PVB's Superior Strain-Hardening Behavior Compared to EVA Under High Deformation

A direct comparative study of laminated glass interlayers revealed a critical distinction in the mechanical response of PVB versus EVA. While EVA exhibits higher initial stiffness, PVB undergoes significant strain-hardening at elongations exceeding 100%, resulting in a much stiffer response at high strains [1]. This behavior is quantified by the observed phenomenon where 'the stiffness of PVB increased strongly from about 100% strain,' whereas standard EVA fails earlier or exhibits a less pronounced hardening effect [1]. This difference is crucial for impact resistance.

Strain-Hardening vs. EVA
Head-to-head
PVB stiffness increases strongly at strains >100%; EVA fails earlier under high-strain conditions.
Strain rate: 0.033 s⁻¹. Laminates with stiff PVB approached SentryGlas properties but failed earlier.
Reported strain-hardening context supports glass-fragment retention performance in impact scenarios.
Context-dependent; end-use validation recommended for specific glazing configurations.
Polymer Rheology Impact Resistance Laminated Glass

PVB's Lower Cure Temperature Advantage Over Polyvinyl Formal (PVF) in Phenolic Adhesives

In the formulation of vinyl-phenolic adhesives, poly(vinyl butyral) (PVB) offers a quantifiable processing advantage over poly(vinyl formal) (PVF). Specifically, the cure temperature for PVB-phenolic systems is 150°C, which is significantly lower than the 177°C required for PVF-phenolic systems [1]. This 27°C reduction in cure temperature can translate to substantial energy savings and reduced thermal stress on sensitive substrates.

Cure Temperature vs. PVF
Head-to-head
PVB-phenolic: 150°C vs. PVF-phenolic: 177°C
27°C reduction in cure temperature reported.
May support processing workflow fit for heat-sensitive substrates and energy-conscious manufacturing.
Industry literature context; specific cycle-time validation required per production line.
Adhesive Chemistry Thermoset Polymers Composite Materials

PVB's Enhanced Solubility and Lower Melt Viscosity Compared to Polyvinyl Formal (PVF)

A comparative assessment of poly(vinyl butyral) (PVB) and poly(vinyl formal) (PVF) reveals that PVB exhibits superior solubility in common organic solvents and a significantly lower melt viscosity [1]. This is a direct consequence of the longer, more flexible butyral side chain (C3H7) in PVB compared to the formal group (H) in PVF, which disrupts chain packing and enhances segmental mobility [1].

Solubility and Melt Viscosity
Head-to-head
Lower melt viscosity; broader solubility in alcohols and esters vs. PVF (dioxane, phenols, chlorinated hydrocarbons).
Formulation-context: supports solvent-based coating and hot-melt adhesive selection review.
Grade-dependent; viscosity values vary with molecular weight and plasticizer content.
Polymer Processing Hot Melt Adhesives Solubility Parameters

Controllable Adhesion to Glass via Degree of Acetalization and Plasticizer Content

The adhesion strength of PVB to glass is not a fixed property but a highly tunable parameter directly linked to two key variables: the degree of acetalization and the plasticizer content. Research demonstrates that the thickness of the PVB layer remaining on the glass surface after peeling is directly proportional to the force of adhesion, measured as 90° peel strength [1]. Furthermore, studies indicate that 'heavily plasticized formulations had good adhesive strength whereas the less plasticized formulations readily debonded' [2]. The degree of acetalization can be controlled during synthesis to range from approximately 50 to 77 mol% [3], providing a powerful lever for adjusting final adhesive performance.

Tunable Adhesion to Glass
Class-level
90° peel strength proportional to residual PVB thickness; tunable via acetalization degree (50–77 mol%) and plasticizer content.
Supports controlled-adhesion application fit; formulation selection context for specific peel requirements.
Specific peel force values are formulation-dependent; supplier specification review recommended.
Adhesion Science Laminated Glass Polymer Formulation

Monomer Purity and Physicochemical Properties of 2-Ethylbut-3-enal (Vinylbutyraldehydlosung)

For researchers synthesizing specialty PVB copolymers or utilizing the monomer directly, the specific purity and properties of vinylbutyraldehydlosung (2-ethylbut-3-enal) are critical. The compound is typically supplied at a purity of 95% [1] and exhibits a measured vapor pressure of 0.61 kPa at 25°C and a log P (octanol-water partition coefficient) of 3.66 [2]. These values provide a baseline for assessing the quality and handling characteristics of the monomer relative to other aldehydes used in acetalization reactions.

Monomer Purity and Log P
Reported
Purity: 95%; Vapor Pressure: 0.61 kPa (25°C); Log P: 3.66
Specification review context for monomer procurement and synthetic protocol standardization.
Data from PubChem and supplier literature; lot-specific COA review advised.
Monomer Synthesis Analytical Chemistry Physicochemical Properties

Optimal Application Scenarios for Vinylbutyraldehydlosung and Poly(Vinyl Butyral) Based on Differentiated Performance Evidence


Safety Glazing for Automotive and Architectural Laminates: Leveraging PVB's Strain-Hardening for Impact Resistance

In applications where retention of glass fragments after impact is paramount—such as automotive windshields and architectural safety glass—poly(vinyl butyral) (PVB) remains the material of choice. This is directly attributable to its unique strain-hardening behavior, which provides a stiff, energy-absorbing response at high elongations (>100%) [1]. This property ensures that the interlayer can effectively hold shattered glass pieces together, preventing injury. While EVA may offer higher initial stiffness, PVB's performance under high-strain, high-speed impact scenarios is a quantifiably proven and regulated differentiator [1]. Procurement should focus on PVB grades with optimized molecular weight and plasticizer content to balance adhesion and impact performance.

High-Performance Structural Adhesives and Coatings: Utilizing PVB's Lower Cure Temperature and Enhanced Solubility

For formulators of thermosetting adhesives and industrial coatings, PVB offers a quantifiable processing advantage over its closest analog, poly(vinyl formal) (PVF). The lower cure temperature of PVB-phenolic systems (150°C vs. 177°C for PVF) translates directly to reduced energy consumption and faster throughput in manufacturing [2]. Furthermore, PVB's superior solubility in a wider range of common solvents and its lower melt viscosity simplify formulation and application processes [3]. This makes PVB the preferred resin for applications ranging from metal-to-metal bonding primers to wash primers and high-durability wood coatings.

Controlled-Adhesion Interlayers and Temporary Protective Films: Tuning PVB's Peel Strength via Formulation

PVB is uniquely suited for applications requiring a specific, non-maximum level of adhesion, such as in controlled-release films or temporary protective layers. The ability to precisely tune the 90° peel strength on glass by adjusting the plasticizer content and degree of acetalization is a key differentiator [REFS-4, REFS-5]. For example, a less plasticized PVB formulation can be engineered to debond cleanly from a glass surface after processing, whereas a heavily plasticized grade provides robust, long-term adhesion for safety laminates [5]. This tunability is not readily achievable with alternative interlayer materials like ionoplasts or EVA, which typically exhibit a narrower and less adjustable adhesion window.

Synthesis of Specialty PVB Copolymers: Standardizing Monomer Quality with 2-Ethylbut-3-enal

For research and development in specialty polymer synthesis, the use of a high-purity monomer like 2-ethylbut-3-enal (vinylbutyraldehydlosung) with a defined purity of 95% [6] is essential for reproducible results. The specific physicochemical properties of this branched aldehyde—notably its vapor pressure of 0.61 kPa and its high hydrophobicity (log P of 3.66) [7]—influence reaction kinetics and the incorporation efficiency of the monomer into the polymer backbone. Procuring a monomer with these verified properties ensures consistency in the synthesis of PVB copolymers with tailored degrees of acetalization and side-chain branching, which is critical for developing next-generation materials with enhanced flexibility or solubility.

Application
Selection Property
Validation Focus
Safety glazing and impact-resistant laminates
Strain-hardening profile at high elongation
Impact energy absorption and glass-fragment retention testing
Thermosetting structural adhesives and coatings
Lower cure temperature and broader solubility window
Cure cycle validation and solvent-system compatibility review
Controlled-adhesion interlayers and temporary protective films
Tunable acetalization degree and plasticizer content
Peel strength characterization and formulation-specific adhesion mapping
Specialty PVB copolymer synthesis research
Monomer purity and hydrophobic character (log P)
Monomer quality control and polymerization reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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